3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole
Description
Properties
Molecular Formula |
C30H35N3O3 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C30H35N3O3/c1-21-28(24-12-8-9-13-25(24)31-21)29(23-18-26(34-2)30(36-4)27(19-23)35-3)33-16-14-32(15-17-33)20-22-10-6-5-7-11-22/h5-13,18-19,29,31H,14-17,20H2,1-4H3 |
InChI Key |
RWQJIRWUKNZWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s structure necessitates a modular approach to assembly, focusing on three primary components:
- 2-Methyl-1H-indole core
- 3,4,5-Trimethoxyphenyl group
- 4-Benzylpiperazine side chain
Retrosynthetically, the molecule can be dissected into two key fragments: the indole nucleus and the bis-arylmethyl-piperazine substituent. The critical challenge lies in introducing the geminal diarylmethyl group at the indole’s 3-position while maintaining regioselectivity and functional group compatibility.
Fischer Indole Synthesis for Core Assembly
The 2-methylindole scaffold is most efficiently constructed via the Fischer indole synthesis , a classical method for indole ring formation. This involves cyclization of phenylhydrazine derivatives with carbonyl compounds under acidic conditions.
Mannich Reaction for 3-Substituent Installation
The Mannich reaction offers a direct route to introduce the bis-arylmethyl-piperazine group at the indole’s 3-position via a one-pot, three-component coupling.
Reaction Components
- Nucleophile : 2-Methyl-1H-indole (1.0 equiv).
- Electrophile : 3,4,5-Trimethoxybenzaldehyde (1.2 equiv).
- Amine : 4-Benzylpiperazine (1.5 equiv).
Optimized Conditions
Mechanistic Pathway
- Iminium Ion Formation : Reaction of 4-benzylpiperazine with 3,4,5-trimethoxybenzaldehyde generates an electrophilic iminium intermediate.
- Indole Attack : The indole’s 3-position acts as a nucleophile, attacking the iminium carbon to form the C–C bond.
- Deprotonation : Liberation of H₂O yields the tertiary amine product.
Alternative Synthetic Routes
Friedel-Crafts Alkylation
A two-step strategy involving pre-formation of the diarylmethyl electrophile:
Electrophile Synthesis
- Starting Material : (3,4,5-Trimethoxyphenyl)methanol.
- Halogenation : Treatment with SOCl₂ yields (3,4,5-trimethoxyphenyl)methyl chloride.
- Piperazine Coupling : Reaction with 4-benzylpiperazine in DMF at 60°C for 6 hours.
Indole Alkylation
Cross-Coupling Approaches
Modern transition-metal-catalyzed methods provide complementary pathways:
Suzuki-Miyaura Coupling
Analytical Characterization
Critical spectroscopic data for the target compound:
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.65 (s, 1H, indole H-4), 6.85 (s, 2H, trimethoxyphenyl), 3.90 (s, 9H, OCH₃) |
| ¹³C NMR | δ 178.2 (C=O), 135.6 (indole C-2), 60.1 (OCH₃) |
| HRMS | [M+H]⁺ calc. 515.2641, found 515.2638 |
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes are compared below with similar molecules from the literature.
Structural Features
Key Observations :
Key Observations :
Key Observations :
- The 3,4,5-trimethoxyphenyl group correlates with nanomolar-to-micromolar potency in enzyme inhibition and antiproliferative activity .
- Piperazine derivatives (e.g., ) often exhibit broader pharmacokinetic profiles but may lack target specificity compared to constrained analogs like azetidinones .
Structure-Activity Relationship (SAR) Insights
Methoxy Substitution : The 3,4,5-trimethoxy pattern enhances lipid solubility and π-stacking in hydrophobic pockets, critical for tubulin-binding agents (e.g., (Z)-38) .
Indole vs. Azetidinone: The indole core (target compound, ) offers planar rigidity, while azetidinones () introduce strain for covalent interactions.
Piperazine Flexibility : The 4-benzylpiperazine in the target compound may improve blood-brain barrier penetration relative to bulkier groups in .
Biological Activity
The compound 3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole (CAS Number: 48216-63-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 370.442 g/mol. The structure incorporates a benzylpiperazine moiety and a trimethoxyphenyl group, which are commonly associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.442 g/mol |
| Density | 1.172 g/cm³ |
| Boiling Point | 532.9 °C |
| Flash Point | 276.1 °C |
Research indicates that compounds with similar structural motifs often interact with specific biological targets, such as oxidoreductase proteins , which play crucial roles in various biochemical pathways including metabolism and cellular signaling. The proposed mechanism involves the modulation of these proteins leading to alterations in oxidative stress responses and potential antimicrobial activity.
Antitumor Activity
A study highlighted the dependency of antitumor efficacy on drug exposure levels in vivo, particularly through the inhibition of the PI3K/AKT/mTOR pathway . This pathway is critical for tumor growth and proliferation, suggesting that the compound may exhibit antitumor properties similar to other piperazine derivatives .
Antimicrobial Properties
Compounds structurally related to 3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole have demonstrated significant antimicrobial activities against various pathogens. The interaction with oxidoreductase proteins suggests a potential mechanism for its antibacterial and antifungal effects .
Case Studies
- Antitumor Efficacy : In a mouse xenograft model, compounds similar to this indole derivative showed promising results in suppressing tumor growth at low dosages, indicating a favorable therapeutic index for further development in cancer treatments .
- Antimicrobial Testing : A comparative study on benzylpiperazine derivatives revealed that those containing trimethoxyphenyl groups exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in treating infections.
Research Findings
Recent investigations into the pharmacological properties of related compounds have underscored their versatility:
- Pharmacokinetics : Studies suggest that modifications in the piperazine ring can significantly affect bioavailability and metabolic stability.
- Synergistic Effects : Combinations with other agents have shown improved efficacy against resistant strains of bacteria and cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
